N-(3,5-Dinitrobenzoyl)phenylglycine
Overview
Description
Synthesis Analysis
The synthesis of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives often involves a two-step reaction, starting with specific amino acids as raw materials. For example, derivatives such as N-3,5-dimethylbenzoyl-D-2-chlorophenylglycine or N-3,5-dinitrobenzoyl-D-4-chlorophenylglycine are synthesized through condensation reactions of the respective chlorophenylglycine with 3,5-dimethylbenzoyl chloride or 3,5-dinitrobenzoyl chloride (Qi, 2015).
Molecular Structure Analysis
The molecular structure of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives demonstrates planar amide and peptide bonds adopting the trans-configuration. Their crystal structures reveal interactions such as NH⋯O, leading to the formation of characteristic strand motifs, further stabilized by weaker CH⋯O and CH⋯π contacts (Eissmann & Weber, 2011).
Chemical Reactions and Properties
N-(3,5-Dinitrobenzoyl)phenylglycine derivatives undergo various chemical reactions, including the photoinduced intramolecular charge shift reaction, demonstrating their role in electron transfer processes. These reactions highlight the compound's utility in creating novel materials and understanding electron dynamics within molecular systems (Coelho et al., 2010).
Physical Properties Analysis
The physical properties of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives, such as their stability and solubility, are influenced by their molecular structure. The research has shown that certain derivatives exhibit high degrees of chiral recognition and are stable under various conditions, making them suitable for use in chromatographic separations (Pirkle et al., 1985).
Scientific Research Applications
Application in Analytical Chemistry
- Specific Scientific Field: Analytical Chemistry
- Summary of the Application: “N-(3,5-Dinitrobenzoyl)phenylglycine” is used as a chiral stationary phase in the separation of enantiomers of amino acid ester derivatives . This compound is part of a class of chiral stationary phases known as Pirkle type π donor-acceptor phases .
- Methods of Application or Experimental Procedures: The compound is used in a column for chromatographic separation. Binary nonaqueous eluents are used, and the Snyder-Soczewiński linear equation is applied for presentation of retention vs. eluent composition relationships . This allows for the evaluation of separation selectivity in a wide range of concentrations of the more polar component in the binary mobile phase .
- Results or Outcomes: It was found that, in the majority of cases, the best separation was obtained for 2-propyl derivatives of amino acids . Both selectivity, as well as retention, depended on the type and concentration of the more polar component of the eluent .
Application in Peptide Synthesis
- Specific Scientific Field: Peptide Synthesis
- Summary of the Application: “N-(3,5-Dinitrobenzoyl)phenylglycine” is used in peptide synthesis . It is used as a chiral additive in capillary zone electrophoresis (CZE) to achieve chiral separation of N-(3,5-dinitrobenzoyl)phenylglycine (3,5-DNB-PG), phenylalanine (3,5-DNB-PA), and homophenylalanine (3,5-DNB-HPA) .
- Methods of Application or Experimental Procedures: The compound is used as a chiral additive in capillary zone electrophoresis (CZE). The process involves the use of regiospecifically monosubstituted 1-(1-naphthyl)ethylcarbamoylated beta-cyclodextrins (NEC-beta-CDs) .
- Results or Outcomes: The use of “N-(3,5-Dinitrobenzoyl)phenylglycine” in this context allows for the successful chiral separation of the mentioned compounds .
Application in QSAR Analyses
- Specific Scientific Field: Quantitative Structure-Activity Relationship (QSAR) Analyses
- Summary of the Application: “N-(3,5-Dinitrobenzoyl)phenylglycine” is used in QSAR analyses of matrix metalloproteinase (MMP) inhibitor N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates .
- Methods of Application or Experimental Procedures: The compound is used in the analysis of the contribution patterns of the phenyl ring substitutions .
- Results or Outcomes: The use of “N-(3,5-Dinitrobenzoyl)phenylglycine” in this context allows for a better understanding of the contribution patterns of the phenyl ring substitutions .
Application in Peptide Synthesis
- Specific Scientific Field: Peptide Synthesis
- Summary of the Application: “N-(3,5-Dinitrobenzoyl)phenylglycine” is used in peptide synthesis . It is used as a chiral additive in capillary zone electrophoresis (CZE) to achieve chiral separation of N-(3,5-dinitrobenzoyl)phenylglycine (3,5-DNB-PG), phenylalanine (3,5-DNB-PA), and homophenylalanine (3,5-DNB-HPA) .
- Methods of Application or Experimental Procedures: The compound is used as a chiral additive in capillary zone electrophoresis (CZE). The process involves the use of regiospecifically monosubstituted 1-(1-naphthyl)ethylcarbamoylated beta-cyclodextrins (NEC-beta-CDs) .
- Results or Outcomes: The use of “N-(3,5-Dinitrobenzoyl)phenylglycine” in this context allows for the successful chiral separation of the mentioned compounds .
Application in QSAR Analyses
- Specific Scientific Field: Quantitative Structure-Activity Relationship (QSAR) Analyses
- Summary of the Application: “N-(3,5-Dinitrobenzoyl)phenylglycine” is used in QSAR analyses of matrix metalloproteinase (MMP) inhibitor N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzylglycine hydroxamates .
- Methods of Application or Experimental Procedures: The compound is used in the analysis of the contribution patterns of the phenyl ring substitutions .
- Results or Outcomes: The use of “N-(3,5-Dinitrobenzoyl)phenylglycine” in this context allows for a better understanding of the contribution patterns of the phenyl ring substitutions .
Safety And Hazards
As with any chemical compound, handle N-(3,5-Dinitrobenzoyl)phenylglycine with care. It is essential to follow proper laboratory safety protocols, including wearing appropriate personal protective equipment.
Future Directions
Research on N-(3,5-Dinitrobenzoyl)phenylglycine continues to explore its applications in peptide chemistry, drug development, and other fields. Future studies may focus on optimizing its synthesis, investigating novel derivatives, and understanding its biological interactions.
Please note that this analysis is based on available literature, and further research may yield additional insights.
properties
IUPAC Name |
(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUDAUOXJDARR-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225905 | |
Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine | |
CAS RN |
74927-72-3 | |
Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,5-dinitrobenzoyl)phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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